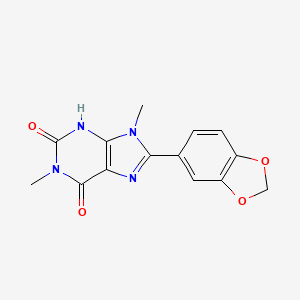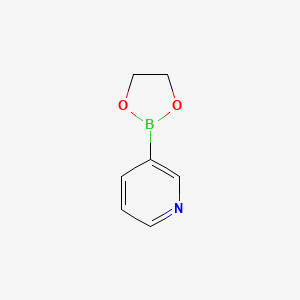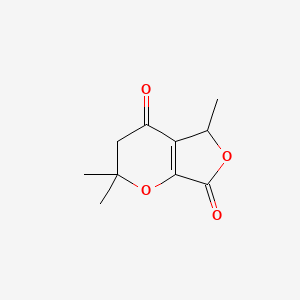
2,2,5-Trimethyl-2H-furo(3,4-b)pyran-4,7(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- is a heterocyclic compound that features a fused furan and pyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- can be achieved through several methods. One common approach involves the multicomponent reaction of tetronic acid, aromatic aldehyde, and malononitrile in the presence of a catalyst such as iron (III) triflate . This reaction proceeds through a series of steps, including the formation of intermediate compounds and subsequent cyclization to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The choice of starting materials and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles to introduce new functional groups into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered electronic properties.
Aplicaciones Científicas De Investigación
2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets and disrupt cellular processes . Additionally, it is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in cellular metabolism or interfere with the function of proteins essential for cell division . These interactions can lead to the disruption of cellular processes and ultimately result in the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- include other furan and pyran derivatives, such as 2H-pyran and 2H-chromene . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness: What sets 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- apart is its fused ring system, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Propiedades
Número CAS |
1013-11-2 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2,2,5-trimethyl-3,5-dihydrofuro[3,4-b]pyran-4,7-dione |
InChI |
InChI=1S/C10H12O4/c1-5-7-6(11)4-10(2,3)14-8(7)9(12)13-5/h5H,4H2,1-3H3 |
Clave InChI |
LTAPDSGQJXHWON-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C(=O)O1)OC(CC2=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


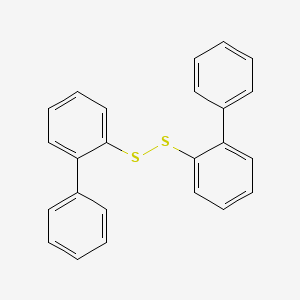

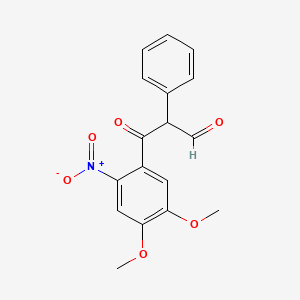
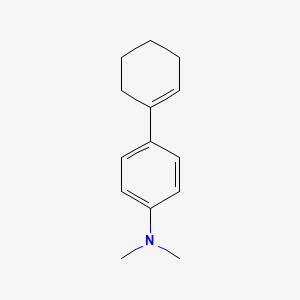
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)
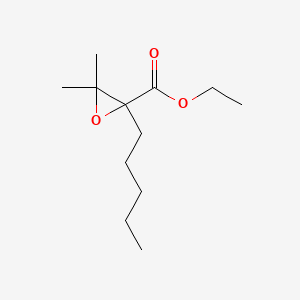
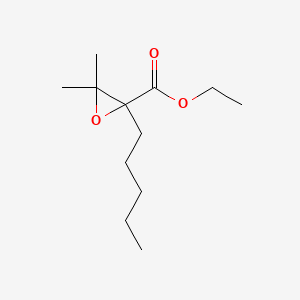
![Phenaleno[1,9-fg]quinoline](/img/structure/B14000924.png)
![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)
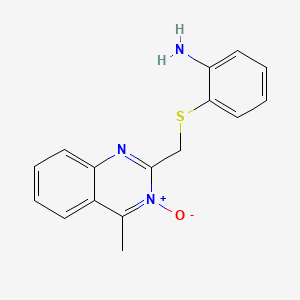
![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)
